molecular formula C5H4BrNO2S B8020582 3-Bromo-4-methyl-2-nitrothiophene

3-Bromo-4-methyl-2-nitrothiophene

Cat. No.: B8020582
M. Wt: 222.06 g/mol
InChI Key: FUKQQXLDONKPSQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-2-nitrothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound is notable for its bromine, methyl, and nitro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-2-nitrothiophene typically involves the bromination of 4-methyl-2-nitrothiophene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. This ensures high efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-2-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., copper(I) iodide).

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromine atom.

    Reduction: 3-Amino-4-methyl-2-nitrothiophene.

    Oxidation: 3-Bromo-4-carboxy-2-nitrothiophene.

Scientific Research Applications

3-Bromo-4-methyl-2-nitrothiophene is utilized in several scientific research areas:

    Organic Synthesis: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: Used in the development of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-2-nitrothiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the nitro and bromine groups. In biological systems, its activity may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitrothiophene: Lacks the methyl group, leading to different reactivity and applications.

    4-Methyl-2-nitrothiophene: Lacks the bromine atom, affecting its electrophilic substitution reactions.

    2-Bromo-4-methylthiophene: Lacks the nitro group, altering its chemical and biological properties.

Uniqueness

3-Bromo-4-methyl-2-nitrothiophene is unique due to the combination of bromine, methyl, and nitro groups, which provide a distinct set of reactivity and potential applications. This combination allows for versatile modifications and the creation of a wide range of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

3-bromo-4-methyl-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S/c1-3-2-10-5(4(3)6)7(8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKQQXLDONKPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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